(5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride
Description
(5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride is a heterocyclic compound featuring a partially hydrogenated quinazoline core with a hydroxymethyl group at the 2-position, stabilized as a hydrochloride salt. Its synthesis typically involves condensation reactions between α-aminoamidines and diarylidenecyclohexanone derivatives under controlled heating and solvent conditions (e.g., pyridine at 100°C for 24 hours), followed by purification via vacuum distillation and methanol washing . The hydrochloride salt enhances solubility and crystallinity, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinazolin-2-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c12-6-9-10-5-7-3-1-2-4-8(7)11-9;/h5,12H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIFVNUSJQMORY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=NC=C2C1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427379-82-5 | |
| Record name | (5,6,7,8-tetrahydroquinazolin-2-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Aminoamidines with Cyclohexanone Derivatives
A notable approach to synthesize tetrahydroquinazoline derivatives involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones in the presence of guanidine hydrochloride and a base such as sodium hydride (NaH) in DMF solvent. This method yields 5,6,7,8-tetrahydroquinazoline derivatives with moderate yields (19–28%) and offers advantages such as mild reaction conditions and straightforward workup procedures. The key feature of this approach is the formation of the tetrahydroquinazoline ring system with potential for further functionalization through cleavage of protecting groups at the C2 position.
| Parameter | Details |
|---|---|
| Reactants | α-Aminoamidines, bis-benzylidene cyclohexanones, guanidine hydrochloride |
| Base | Sodium hydride (NaH) |
| Solvent | Dimethylformamide (DMF) |
| Yield | 19–28% |
| Reaction Conditions | Mild, room temperature to moderate heat |
| Advantages | Easy workup, mild conditions, functional group tolerance |
Reaction of N-(5,6,7,8-Tetrahydroquinazolin-4-yl)amidines with Hydroxylamine Hydrochloride
Another synthetic route involves the preparation of tetrahydroquinazoline derivatives via the reaction of N-(5,6,7,8-tetrahydroquinazolin-4-yl)amidines with hydroxylamine hydrochloride. This reaction proceeds in dry methanol at room temperature over extended periods (14–20 hours) to afford oxime derivatives, which can be further manipulated to yield the target compound or its analogs. The process involves subsequent workup steps including basification and recrystallization to purify the products.
| Step | Details |
|---|---|
| Starting Material | N-(5,6,7,8-Tetrahydroquinazolin-4-yl)amidines |
| Reagent | Hydroxylamine hydrochloride (NH2OH·HCl) |
| Solvent | Dry methanol |
| Temperature | Room temperature |
| Reaction Time | 14–20 hours |
| Workup | Addition of water, basification with NaHCO3, filtration, recrystallization |
| Yield | Moderate (e.g., 42% for some derivatives) |
Formation of Hydrochloride Salt from (5,6,7,8-Tetrahydroquinazolin-2-yl)methanol
The preparation of the hydrochloride salt typically involves the neutral compound reacting with hydrochloric acid under controlled conditions to precipitate the salt form. This step enhances the compound's stability, solubility, and ease of handling. Although specific detailed procedures for the hydrochloride salt of (5,6,7,8-tetrahydroquinazolin-2-yl)methanol are less documented explicitly, standard salt formation protocols apply, involving dissolution in a suitable solvent followed by acidification and crystallization.
Alternative Synthetic Routes via Substituted Cyclohexanones and Amide Derivatives
Research also documents the synthesis of related tetrahydroquinazoline derivatives using substituted cyclohexanones and amide intermediates. For example, the use of N,N-dimethylalkyl amides with phosphorus oxychloride (POCl3) and triethylamine in chloroform under reflux conditions yields intermediates that can be converted to tetrahydroquinazoline derivatives. These intermediates can be further reacted with hydroxylamine hydrochloride to afford oxime derivatives, which are structurally related to the target compound.
| Reactants | Conditions | Outcome |
|---|---|---|
| N,N-Dimethylalkyl amide, POCl3, triethylamine | Reflux in dry CHCl3 | Formation of tetrahydroquinazoline intermediates |
| Hydroxylamine hydrochloride | Room temperature in methanol | Oxime derivatives |
Summary Table of Preparation Methods
| Method | Key Reactants/Conditions | Yield (%) | Notes |
|---|---|---|---|
| α-Aminoamidines + bis-benzylidene cyclohexanones + guanidine hydrochloride + NaH/DMF | Mild conditions, easy workup | 19–28 | Functional group tolerance, protecting groups cleavable |
| N-(5,6,7,8-Tetrahydroquinazolin-4-yl)amidines + NH2OH·HCl in MeOH | Room temp, 14–20 h, basification, recrystallization | ~42 | Oxime derivatives, moderate yield |
| N,N-Dimethylalkyl amides + POCl3 + triethylamine in CHCl3 reflux | Followed by NH2OH·HCl treatment | Variable | Intermediate formation, oxime derivatives |
| Salt formation with HCl | Acidification of free base in suitable solvent | Not specified | Enhances solubility and stability |
Research Findings and Considerations
- The use of α-aminoamidines for tetrahydroquinazoline synthesis is advantageous due to mild conditions and functional group tolerance, although yields can be moderate.
- Hydroxylamine hydrochloride is effective for converting amide intermediates into oxime derivatives, a key step in modifying the tetrahydroquinazoline scaffold.
- Salt formation (hydrochloride) is a standard pharmaceutical step to improve physicochemical properties but requires careful control of pH and solvent conditions.
- Alternative synthetic routes involving substituted cyclohexanones and amides provide flexibility in introducing diverse substituents on the tetrahydroquinazoline core, which may be relevant for tailoring biological activity.
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanol group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield a ketone or aldehyde derivative, while substitution can produce a variety of functionalized quinazoline derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a tetrahydroquinazoline structure, which consists of a fused bicyclic system containing both a quinazoline and a saturated piperidine-like moiety. The molecular formula includes a hydroxymethyl group attached to the nitrogen at position 2 of the quinazoline ring.
Synthesis Methods:
- Cyclocondensation : Typically involves guanidine derivatives with aldehydes or ketones under mild conditions using solvents like dimethylformamide.
- Functional Group Modification : Subsequent reactions can introduce the hydroxymethyl group, enhancing solubility and biological activity.
Biological Activities
Research indicates that (5,6,7,8-tetrahydroquinazolin-2-yl)methanol hydrochloride exhibits significant biological activities:
- Antitubercular Activity : The compound shows inhibitory action against enzymes in Mycobacterium tuberculosis, specifically targeting dihydrofolate reductase and pantothenate kinase. This suggests its potential as a lead compound for developing new antitubercular agents.
- Antidiabetic Properties : Derivatives of tetrahydroquinazolines have demonstrated inhibitory effects on α- and β-glucosidases, making them relevant in diabetes management.
Applications in Medicinal Chemistry
The unique structural features of (5,6,7,8-tetrahydroquinazolin-2-yl)methanol hydrochloride allow it to serve as a scaffold for drug development. The presence of the hydroxymethyl group enhances its solubility and bioactivity compared to other derivatives lacking this functional group.
Potential Applications:
- Drug Design : By attaching various functional groups to the core structure, researchers can explore interactions with biological targets to develop new therapeutic agents.
- Probe Molecule : The compound can be utilized as a probe molecule to study specific biological processes by attaching detectable tags to track interactions with cellular components.
Case Studies and Research Findings
Recent studies involving (5,6,7,8-tetrahydroquinazolin-2-yl)methanol hydrochloride have focused on its interaction with various biological targets:
- Molecular Docking Studies : These studies suggest that the compound binds effectively to critical enzymes in pathogenic bacteria, indicating its potential for drug development against multidrug-resistant strains of tuberculosis.
- In Vitro Studies : The compound has been tested for its inhibitory effects on glucose-metabolizing enzymes, further highlighting its relevance in diabetes management.
- Dual Inhibitor Development : Research has explored hybrid compounds that combine the properties of acetylcholinesterase inhibitors with serotonin transporter inhibitors for treating Alzheimer's disease. This approach aims to reduce side effects while enhancing therapeutic efficacy .
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. For instance, it has shown high binding affinity towards enzymes like dihydrofolate reductase and pantothenate kinase . These interactions inhibit the enzymes’ activities, leading to potential therapeutic effects, such as antitubercular and antidiabetic properties.
Comparison with Similar Compounds
Structural Analogues in the Quinazoline Family
6,8-Dibromo-2-methylquinazolin-4-yloxy Acetohydrazide (Compound 4, )
- Structure : A quinazolin-4(3H)-one derivative with bromine substituents at positions 6 and 8, a methyl group at position 2, and an acetohydrazide side chain.
- Key Differences :
- Synthesis: Requires alkylation with ethyl chloroacetate and hydrazine hydrate, differing from the α-aminoamidine-based route used for the target compound .
2-(6,8-Dibromo-3-(4-Hydroxycyclohexyl)-1,2,3,4-Tetrahydroquinazolin-2-yl)Phenol (Compound 1, )
- Structure: Tetrahydroquinazoline with a 4-hydroxycyclohexyl group and phenol substituent.
- Key Differences: Bulky cyclohexyl group reduces membrane permeability (SwissADME predictions) compared to the hydroxymethyl group in the target compound.
- ADMET Profile : Lower toxicity (ProTox-II class IV) but moderate bioavailability (55%) due to high polar surface area .
Tetrahydroquinoline Derivatives
2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one ()
- Structure: Tetrahydroquinoline with a methyl group at position 2 and a ketone at position 3.
- Key Differences :
- The ketone group increases electrophilicity, enhancing reactivity in nucleophilic addition reactions.
- Lower aqueous solubility (LogS: -3.1 vs. -2.2 for the target compound) due to reduced polarity.
- Synthesis : Utilizes HPLC and LC-MS for purification, contrasting with the vacuum distillation method for the target compound .
5,6,7,8-Tetrahydroquinazolin-2-one (THQ, )
- Structure : Aromatized quinazolin-2-one derivative.
- Key Differences :
Hydrochloride Salts of Heterocyclic Compounds
Impurity G(EP) Hydrochloride ()
- Structure: (2RS)-1-[(1,1-Dimethyl-ethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalene-1-yl)oxy]-propan-2-ol hydrochloride.
- Key Differences :
5-Phenyl-2-piperonyloxazole Hydrochloride ()
- Structure : Oxazole derivative with phenyl and piperonyl groups.
- Key Differences: Melting point (193°C decomp.) is higher than the target compound’s predicted range (160–180°C), reflecting stronger ionic interactions in the crystal lattice . Limited biological data compared to quinazoline derivatives.
Biological Activity
(5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological targets, and potential therapeutic applications based on recent studies.
Chemical Structure and Synthesis
The compound features a tetrahydroquinazoline core, which is known for its presence in various bioactive molecules. The synthesis typically involves cyclocondensation reactions between guanidine derivatives and aldehydes or ketones under mild conditions, often utilizing solvents like dimethylformamide (DMF) . The hydroxymethyl group attached to the nitrogen at position 2 enhances solubility and biological activity.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antitubercular agent . Molecular docking studies indicate that (5,6,7,8-tetrahydroquinazolin-2-yl)methanol hydrochloride exhibits strong binding affinity to crucial enzymes involved in Mycobacterium tuberculosis metabolism, such as:
- Dihydrofolate Reductase (DHFR)
- Pantothenate Kinase (MtPanK)
These interactions suggest that the compound could serve as a lead for developing new treatments against multidrug-resistant strains of tuberculosis .
Antidiabetic Activity
The compound has also been shown to inhibit α- and β-glucosidases, enzymes that play a critical role in carbohydrate metabolism. This inhibition suggests potential applications in managing diabetes by reducing glucose absorption .
Molecular Docking Studies
Molecular docking studies have been instrumental in predicting the binding affinities of (5,6,7,8-tetrahydroquinazolin-2-yl)methanol hydrochloride against various biological targets. For instance:
| Target Enzyme | Binding Affinity |
|---|---|
| Dihydrofolate Reductase | High |
| Pantothenate Kinase | High |
| β-glucosidase | Significant |
These findings underscore the compound's potential as a scaffold for drug development aimed at tuberculosis and diabetes .
In Vivo Studies
Although most studies focus on in vitro analyses and molecular docking simulations, preliminary in vivo assessments are necessary to validate the efficacy and safety of (5,6,7,8-tetrahydroquinazolin-2-yl)methanol hydrochloride. Future research should explore its pharmacokinetics and toxicity profiles to establish therapeutic viability.
Q & A
Q. What are the optimal synthetic routes for preparing (5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride, and what critical parameters influence yield and purity?
A common method involves cyclocondensation of α-aminoamidines with carbonyl precursors, followed by hydrochlorination. Key parameters include:
- Acid catalysis : Concentrated HCl in methanol under reflux (40–60°C) facilitates salt formation .
- Reaction time : Prolonged stirring (24+ hours) ensures complete protonation of the quinazoline nitrogen .
- Purification : Recrystallization from methanol/ethanol mixtures removes unreacted intermediates. Monitor purity via TLC (silica gel, methanol/diethylamine 19:1) .
Q. How should researchers characterize the structural integrity and purity of (5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride?
- NMR spectroscopy : Confirm the tetrahydroquinazoline core via ¹H NMR (δ 1.5–2.5 ppm for methylene protons) and ¹³C NMR (quaternary carbons at ~160 ppm for the methanol-substituted position) .
- HPLC : Use a C18 column with UV detection (254 nm) and a mobile phase of acetonitrile/0.1% HCl (70:30) to quantify purity (>97%) .
- TLC : Compare Rf values against a reference standard under UV light (254 nm) .
Q. What are the recommended storage conditions to ensure the stability of (5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride in laboratory settings?
- Store in well-sealed, amber glass containers at room temperature (20–25°C) to prevent hygroscopic degradation .
- Avoid prolonged exposure to light, which may induce oxidation of the tetrahydroquinazoline ring .
Advanced Research Questions
Q. What mechanistic insights exist for the formation of the tetrahydroquinazoline core during the synthesis of (5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride?
The reaction proceeds via a Buchwald-Hartwig-type cyclization , where α-aminoamidines undergo intramolecular nucleophilic attack on a ketone or aldehyde precursor. Density functional theory (DFT) studies suggest that HCl acts as both a proton donor and Lewis acid, stabilizing the transition state . Kinetic experiments (e.g., variable-temperature NMR) can elucidate rate-limiting steps, such as ring closure versus methanol substitution .
Q. How can researchers resolve contradictory solubility data reported for (5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride in different solvent systems?
- Solvent polarity : The compound exhibits higher solubility in protic solvents (e.g., methanol, water) due to hydrogen bonding with the hydrochloride moiety. In aprotic solvents (e.g., DMSO), aggregation may reduce apparent solubility .
- pH dependence : Adjusting pH (e.g., with 0.1 M NaOH) can free the base form, improving solubility in organic phases. Monitor stability under basic conditions via UV-Vis spectroscopy (λmax ~270 nm) .
Q. What advanced analytical strategies are employed to detect and quantify degradation products of (5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride under accelerated stability conditions?
- LC-MS/MS : Identify oxidation products (e.g., quinazoline-N-oxide) using a Q-TOF mass spectrometer in positive ion mode. Calibrate with synthetic degradation standards .
- Forced degradation studies : Expose the compound to heat (60°C), UV light, and oxidative stress (H₂O₂). Analyze samples at intervals using HPLC-UV to track degradation kinetics .
Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo models for (5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride?
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to identify bioavailability limitations .
- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites. Compare with synthetic analogs to isolate active species .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
